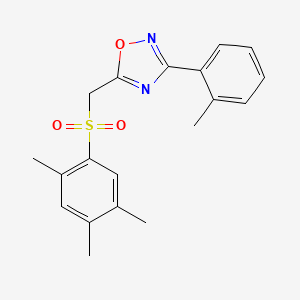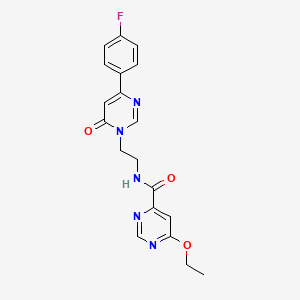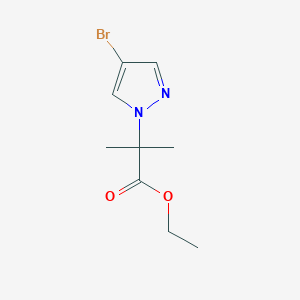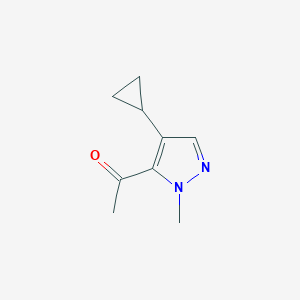![molecular formula C18H20Cl2N2O5S B2966681 2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-methylacetamide CAS No. 338967-93-4](/img/structure/B2966681.png)
2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-methylacetamide, also known as DCM-MEA, is a synthetic compound that has been widely studied for its potential applications in pharmacology, toxicology, and biochemistry. DCM-MEA is a derivative of aniline, containing two chlorine atoms and a phenylsulfonyl group, as well as an N-methylacetamide group. DCM-MEA has been shown to have a wide range of biological activities, including inhibition of enzymes, inhibition of cell proliferation, and inhibition of inflammation.
Applications De Recherche Scientifique
Kinetic Stabilizing Effects
Research by Ruane and McCLELLAND (2001) explores the kinetic stabilizing effect of the 4-N-methylacetamido substituent on the phenylnitrenium ion, illustrating the significance of substituents in influencing the stability and reactivity of related chemical species. This study underscores the importance of specific structural features for the development of compounds with desired chemical properties, which could be relevant for applications in synthesis and material science Ruane & McCLELLAND, 2001.
Heterocyclic Compound Synthesis
Ukrainets et al. (2014) investigated the cyclization reactions involving methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate to produce 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This research highlights the role of sulfonyl and amino groups in facilitating cyclization reactions, which is crucial for the synthesis of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals Ukrainets et al., 2014.
Antimicrobial Activity of Novel Compounds
Habib, Hassan, and El‐Mekabaty (2013) explored the synthesis of novel quinazolinone derivatives and evaluated their antimicrobial activity. The study demonstrates the potential of structurally diverse compounds for developing new antimicrobial agents, highlighting the significance of chemical synthesis in addressing resistance issues in medicine Habib, Hassan, & El‐Mekabaty, 2013.
Catalytic Applications in Organic Synthesis
Research by Moosavi‐Zare et al. (2013) on the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazoles illustrates the potential of certain chemical compounds in catalyzing multi-component condensation reactions. This work is relevant for the development of efficient and green synthesis methods in organic chemistry Moosavi‐Zare et al., 2013.
Environmental Fate of Herbicides
Coleman et al. (2000) provided insights into the environmental fate of chloroacetamide herbicides, which share structural similarities with the subject compound. Understanding the degradation, mobility, and persistence of such compounds in the environment is crucial for developing sustainable agricultural practices and mitigating pollution Coleman et al., 2000.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)anilino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O5S/c1-21-18(23)12-22(28(24,25)13-6-4-3-5-7-13)16-11-17(27-9-8-26-2)15(20)10-14(16)19/h3-7,10-11H,8-9,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMYPZYLYFMSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OCCOC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)


![4-butyl-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2966603.png)



![ethyl (6E)-6-benzylidene-1-(carbamoylamino)-2-methyl-4,5-dihydrocyclopenta[b]pyrrole-3-carboxylate](/img/structure/B2966611.png)


![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2966616.png)

![5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2966619.png)
![2-[1-[(4-Chlorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2966621.png)